zinc;dichlorate

Descripción general

Descripción

Zinc chlorate: is an inorganic chemical compound with the formula Zn(ClO₃)₂. It is known for its strong oxidizing properties and is commonly used in various industrial applications, including explosives and pyrotechnics . The compound appears as yellow hygroscopic crystals and is highly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc chlorate can be synthesized through the reaction of zinc sulfate with sodium chlorate in an aqueous solution. The reaction is as follows: [ \text{ZnSO}_4 + 2 \text{NaClO}_3 \rightarrow \text{Zn(ClO}_3)_2 + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of zinc chlorate typically involves the electrolysis of a zinc chloride solution in the presence of chlorate ions. This method ensures high purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Zinc chlorate acts as a strong oxidizing agent and can oxidize various substances.

Reduction: It can be reduced to zinc chloride and oxygen gas under certain conditions.

Decomposition: Upon heating, zinc chlorate decomposes to zinc oxide, chlorine gas, and oxygen gas: [ 2 \text{Zn(ClO}_3)_2 \rightarrow 2 \text{ZnO} + 2 \text{Cl}_2 + 5 \text{O}_2 ]

Common Reagents and Conditions:

Oxidation Reactions: Zinc chlorate is often used with reducing agents such as sulfur or carbon.

Reduction Reactions: Strong acids like hydrochloric acid can facilitate the reduction of zinc chlorate.

Major Products Formed:

Oxidation: Various oxidized products depending on the reducing agent used.

Reduction: Zinc chloride and oxygen gas.

Aplicaciones Científicas De Investigación

Chemistry: Zinc chlorate is used as an oxidizing agent in various chemical reactions and processes. Its strong oxidizing properties make it valuable in organic synthesis and analytical chemistry.

Biology and Medicine:

Industry: In the industrial sector, zinc chlorate is used in the manufacture of explosives, pyrotechnics, and safety matches

Mecanismo De Acción

The primary mechanism by which zinc chlorate exerts its effects is through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substances it interacts with.

Comparación Con Compuestos Similares

- Sodium chlorate (NaClO₃)

- Potassium chlorate (KClO₃)

- Calcium chlorate (Ca(ClO₃)₂)

Comparison: Zinc chlorate is unique among chlorates due to the presence of zinc, which imparts specific properties such as higher density and different solubility characteristics. Compared to sodium and potassium chlorates, zinc chlorate is less commonly used but offers distinct advantages in certain industrial applications due to its specific chemical properties.

Actividad Biológica

Zinc dichlorate, often referred to in the context of its salt form zinc chloride (ZnCl₂), exhibits a range of biological activities that have garnered attention in various fields, including medicine, agriculture, and environmental science. This article presents a comprehensive overview of the biological activity associated with zinc dichlorate, supported by research findings, case studies, and data tables.

Overview of Zinc Dichlorate

Zinc dichlorate is a chemical compound formed from zinc and chlorine. It has been studied for its potential therapeutic applications, particularly due to its role in cellular processes and its antimicrobial properties. The biological activity of zinc dichlorate is primarily attributed to the zinc ion (Zn²⁺), which plays a crucial role in numerous physiological functions.

1. Antimicrobial Activity

Zinc dichlorate has demonstrated significant antimicrobial properties against various pathogens. Recent studies indicate that it can inhibit biofilm formation in both gram-positive and gram-negative bacteria.

Table 1: Inhibition Concentrations for Biofilm Formation

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.9 - 1.0 mM |

| Pseudomonas aeruginosa | 2.0 - 4.0 mM |

| Enterobacter aerogenes | 2.0 - 4.0 mM |

In vitro studies have shown that zinc chloride can reduce biofilm formation by 55-70% in clinical isolates, highlighting its potential as an alternative to traditional antibiotics in combating resistant strains .

2. Cellular Proliferation and Gene Expression

Research has indicated that zinc ions influence cellular processes such as proliferation, differentiation, and apoptosis. A study involving human keratinocytes (HaCaT cells) revealed that exposure to non-cytotoxic concentrations of ZnCl₂ promoted the expression of genes related to glycoprotein synthesis and antioxidant defense mechanisms.

Key Findings:

- Non-Cytotoxic Concentrations : ZnCl₂ showed no cytotoxic effects at concentrations up to 10 µg/mL after 24 hours.

- Gene Expression : Upregulation of genes such as SOD1, CAT, and TGFB1 was observed, indicating enhanced oxidative stress response and tissue regeneration capabilities .

3. Effects on Insect Biology

Zinc dichlorate also impacts insect physiology. A study on the common moth, Spodoptera litura, demonstrated that low levels of ZnCl₂ positively influenced reproduction, while higher concentrations adversely affected development rates and survival.

Table 2: Effects of Zinc Chloride on Spodoptera litura

| Zinc Chloride Concentration (mg/kg) | Effect on Development | Survival Rate (%) |

|---|---|---|

| 10 | Beneficial | High |

| 100 | Prolonged preadult period | Decreased |

These findings suggest that the concentration of zinc compounds plays a critical role in determining their biological effects on insect populations .

4. Implications for Biomedical Applications

The potential applications of zinc dichlorate in medicine are vast, particularly in regenerative medicine and wound healing. The ability of Zn²⁺ to modulate gene expression related to cellular repair mechanisms positions it as a promising candidate for therapeutic use.

Case Study: Wound Healing

A clinical trial investigating the effects of ZnCl₂ on wound healing showed significant improvements in tissue regeneration and reduced healing times compared to control groups. This underscores the importance of understanding zinc's biological mechanisms for developing effective treatments .

Propiedades

IUPAC Name |

zinc;dichlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO3.Zn/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFPPIXGLYKCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

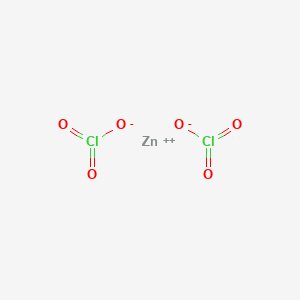

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(ClO3)2, Cl2O6Zn | |

| Record name | ZINC CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890658 | |

| Record name | Zinc chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc chlorate appears as a white crystalline solid. May explode under prolonged exposure to heat or fire., Yellow solid; [HSDB] Tetrahydrate: Deliquescent; [Hawley] | |

| Record name | ZINC CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc chlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY: 262 G/100 CC COLD WATER AT 20 °C /TETRAHYDRATE/, SOLUBILITY: 167 G/100 CC ALCOHOL /TETRAHYDRATE/, Very soluble in water | |

| Record name | ZINC CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 g/cu cm | |

| Record name | ZINC CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

10361-95-2 | |

| Record name | ZINC CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3363718500 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.